molecular formula C15H15BrN4O2 B13431661 1-(5-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

1-(5-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

Cat. No.: B13431661
M. Wt: 363.21 g/mol
InChI Key: UJTFOTHKRXVMQW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common approach is:

    Piperazine Formation: The reaction of the nitro-brominated compound with piperazine under controlled conditions.

    Pyridine Substitution: The final step involves the substitution of a pyridine ring onto the piperazine derivative.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin chloride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-nitrophenyl)piperazine: Lacks the pyridine ring, which may affect its biological activity.

    4-(Pyridin-2-YL)piperazine: Lacks the bromine and nitro groups, which can influence its chemical reactivity and applications.

Uniqueness

1-(5-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the combination of bromine, nitro, and pyridine groups, which can confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

1-(5-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H15BrN4O2/c16-12-4-5-13(20(21)22)14(11-12)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2

InChI Key

UJTFOTHKRXVMQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC(=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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